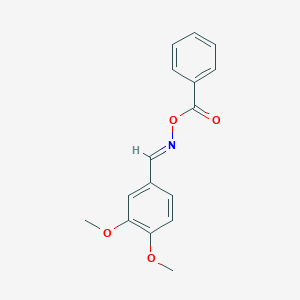
1-(4-methoxybenzoyl)-4-(3-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxybenzoyl)-4-(3-methoxybenzyl)piperazine, commonly known as MeOPP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MeOPP has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of neural function.
Mecanismo De Acción
The exact mechanism of action of MeOPP is not fully understood, but it is thought to act as a modulator of neurotransmitter release and uptake. MeOPP has been found to increase the release of dopamine and serotonin, while decreasing the release of norepinephrine. It has also been shown to inhibit the reuptake of these neurotransmitters, leading to an overall increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
MeOPP has been found to possess a wide range of biochemical and physiological effects. It has been shown to increase the activity of various enzymes involved in the synthesis and degradation of neurotransmitters, including tyrosine hydroxylase, tryptophan hydroxylase, and monoamine oxidase. MeOPP has also been found to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MeOPP has several advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available from commercial sources. MeOPP has also been found to be relatively stable under a wide range of experimental conditions. However, there are also some limitations to the use of MeOPP in laboratory experiments. It has been found to be relatively toxic at high concentrations, and care must be taken to ensure that appropriate safety precautions are taken when handling this compound.
Direcciones Futuras
There are several potential future directions for research on MeOPP. One area of interest is the development of more selective analogs of MeOPP that can be used to investigate the role of specific neurotransmitters in neural function. Another area of interest is the development of new methods for the synthesis of MeOPP and related compounds. Finally, there is considerable interest in the development of new techniques for the delivery of MeOPP to specific regions of the brain, which could help to elucidate the role of specific neural circuits in various physiological and pathological processes.
Métodos De Síntesis
MeOPP can be synthesized using a variety of methods, including the reaction of 1-(4-methoxybenzoyl)piperazine with 3-methoxybenzyl chloride in the presence of a suitable base. Another method involves the reaction of 1-(4-methoxybenzoyl)piperazine with 3-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
MeOPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of neural function. MeOPP has been used in studies investigating the role of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the regulation of neural activity.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-8-6-17(7-9-18)20(23)22-12-10-21(11-13-22)15-16-4-3-5-19(14-16)25-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLNSWXJBYNPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methoxybenzyl)piperazin-1-yl](4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(4-methoxyphenyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5616657.png)
![methyl 1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5616659.png)
![N-[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5616662.png)


![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5616702.png)

![4-{[(2-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5616724.png)
![5-acetyl-1'-[3-(2-methoxyphenyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5616729.png)
![4-({4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5616732.png)
![3-(2-methylphenyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5616747.png)
![3,3,3-trifluoro-N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5616755.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5616762.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5616768.png)